Glycerol
Overview
Description
Mechanism of Action
Target of Action
Glycerol, a naturally occurring 3-carbon alcohol in the human body, is the structural backbone of triacylthis compound molecules . It can also be converted to a glycolytic substrate for subsequent metabolism . The primary targets of this compound are the liver and kidney, where it is converted to this compound 3-phosphate by the enzyme this compound kinase .
Mode of Action
This compound exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation . When administered rectally, this compound increases plasma osmolality, resulting in the movement of water from extravascular spaces into the plasma through osmosis . In the intestines, it attracts water into the gut, softening stools and relieving constipation . When this compound is in the blood, it attracts water so that the water stays in the body longer .
Biochemical Pathways
This compound enters the bloodstream and is absorbed by the liver or kidney where it is converted to this compound 3-phosphate by the enzyme this compound kinase . The resulting this compound 3-phosphate is then oxidized to dihydroxyacetone phosphate by the enzyme this compound-3-phosphate dehydrogenase . This process is part of the glycolysis pathway, a series of reactions that extract energy from glucose by splitting it into two three-carbon molecules called pyruvates .
Pharmacokinetics
This compound is poorly absorbed when taken orally . When this compound is ingested or infused at doses greater than 10 g/kg bodyweight, serum concentrations can increase to approximately 20 mmol/L, resulting in more than a 10 mOsmol/kg increase in serum osmolality .
Result of Action
The action of this compound results in various physiological effects. In the intestines, it softens stools and relieves constipation . In the blood, it helps the body stay hydrated for longer, which might help an athlete exercise for longer . This compound can also influence immune reactions in the body through histamines, increased antibody production, and by enhancing immune cell activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the production of biofuels, this compound’s action can be influenced by the presence of certain minerals, condensation agents, and solvents .
Biochemical Analysis
Biochemical Properties
Glycerol plays a crucial role in biochemical reactions, particularly in lipid metabolism. It serves as a backbone for triglycerides and phospholipids, which are essential components of cell membranes. This compound interacts with enzymes such as this compound kinase, which phosphorylates this compound to form this compound-3-phosphate. This compound is then involved in glycolysis and gluconeogenesis pathways . Additionally, this compound dehydrogenase catalyzes the oxidation of this compound to dihydroxyacetone, which can enter the glycolytic pathway .
Cellular Effects
This compound influences various cellular processes. It acts as an osmoprotectant, helping cells to manage osmotic stress by balancing the internal and external osmotic pressure. In adipocytes, this compound is released during lipolysis and can be used for gluconeogenesis in the liver. This compound also affects cell signaling pathways, such as the insulin signaling pathway, by modulating the availability of this compound-3-phosphate, which is crucial for triglyceride synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. For instance, this compound kinase phosphorylates this compound, enabling its entry into metabolic pathways. This compound can also bind to aquaporins, facilitating its transport across cell membranes. Furthermore, this compound’s involvement in the synthesis of triglycerides and phospholipids highlights its role in lipid metabolism and energy storage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in cell cultures can lead to osmotic stress, affecting cell viability and function. Studies have shown that this compound can be used as a cryoprotectant, preserving cells and tissues during freezing and thawing processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used as an energy source. High doses of this compound can lead to hyperosmolarity, causing dehydration and renal stress. In some cases, excessive this compound intake can result in this compound-induced acute kidney injury. Therefore, it is crucial to monitor and regulate this compound dosage in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in glycolysis and gluconeogenesis. This compound is converted to this compound-3-phosphate by this compound kinase, which can then be oxidized to dihydroxyacetone phosphate by this compound-3-phosphate dehydrogenase. This intermediate can enter the glycolytic pathway, contributing to energy production. Additionally, this compound can be converted to glucose in the liver through gluconeogenesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters, such as aquaporins. These proteins facilitate the movement of this compound across cell membranes, ensuring its availability for metabolic processes. This compound’s distribution is influenced by its hydrophilic nature, allowing it to diffuse easily through aqueous environments within the body .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm, where it participates in metabolic reactions. It can also be found in lipid droplets within adipocytes, serving as a substrate for triglyceride synthesis. This compound’s presence in different cellular compartments is regulated by enzymes and transporters that control its movement and utilization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrolysis of Triglycerides: Glycerol is commonly produced through the hydrolysis of triglycerides found in fats and oils.
Transesterification: Another method involves the transesterification of triglycerides with an alcohol, typically methanol, in the presence of a catalyst to produce this compound and fatty acid methyl esters.
Propylene Synthesis: this compound can also be synthesized from propylene.
Industrial Production Methods
Industrial production of this compound often involves the saponification of fats and oils, where triglycerides react with sodium hydroxide to produce this compound and soap . Additionally, this compound can be produced as a by-product in the biodiesel production process through the transesterification of vegetable oils .
Chemical Reactions Analysis
Glycerol undergoes various chemical reactions due to its three hydroxyl groups:
Oxidation: this compound can be oxidized to form glyceraldehyde and dihydroxyacetone.
Dehydration: When heated with strong acids, this compound undergoes dehydration to form acrolein.
Esterification: This compound reacts with fatty acids to form mono-, di-, and triglycerides.
Nitration: This compound reacts with nitric acid to form nitroglycerin, an explosive compound.
Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium hydroxide . Major products formed from these reactions include glyceraldehyde, dihydroxyacetone, glyceric acid, acrolein, and nitroglycerin .
Scientific Research Applications
Glycerol has numerous applications in scientific research:
Comparison with Similar Compounds
Glycerol is often compared with other polyhydric alcohols such as ethylene glycol and propylene glycol:
Ethylene Glycol: Unlike this compound, ethylene glycol is toxic and primarily used as an antifreeze.
Propylene Glycol: Propylene glycol has similar physical properties to this compound but is less toxic and used as a solvent in pharmaceuticals and food products.
This compound’s non-toxic nature and versatility make it unique among these compounds, allowing for a wide range of applications in various fields .
Properties
IUPAC Name |
propane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3, Array | |
Record name | GLYCERINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8708 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | GLYCEROL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | GLYCEROL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | glycerol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glycerol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25618-55-7, 26403-55-4 | |
Record name | Polyglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25618-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26403-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9020663 | |
Record name | Glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.] | |
Record name | GLYCERINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8708 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | GLYCEROL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Glycerin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/501 | |
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Record name | Glycerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | GLYCEROL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Glycerin (mist) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes) | |
Record name | GLYCERINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8708 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
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Record name | GLYCEROL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Glycerin (mist) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F | |
Record name | GLYCERINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8708 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Glycerin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/501 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | GLYCEROL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Glycerin (mist) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible | |
Record name | GLYCERINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8708 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glycerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Glycerin (mist) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26 | |
Record name | GLYCERINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8708 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | GLYCERIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | GLYCEROL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Glycerin (mist) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2 | |
Record name | GLYCERINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8708 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | GLYCERIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg | |
Record name | GLYCERINE | |
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Record name | Glycerin | |
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URL | https://haz-map.com/Agents/501 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Record name | Glycerin (mist) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation. Glycerin decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., Glycerin (glycerol) and sorbitol are hyperosmotic laxatives., When administered rectally, glycerin and sorbitol exert a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexly stimulating evacuation. The extent to which the simple physical distention of the rectum and the hygroscopic and/or local irritant actions are responsible for the laxative effects of some of these drugs is not known. Only extremely high oral doses of sorbitol (25 g daily) or glycerin exert laxative action., /Glycerin/ decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., The physicochemical effects of a series of alkanols, alkanediols and glycerol on erythrocyte shape and hemolysis at 4 and 20 degrees C were examined. We calculated the dielectric constant of the incubation medium, Ds, and the dielectric constant of the erythrocyte membrane Dm in the presence of organic solutes. The ratio Ds/Dm = -38.48 at 20 degrees C defines the normal biconcave shape in a medium without hemolytic agents. A decrease in Ds/Dm favors externalization or internalization with consequent hemolysis. Alkanols and alkanediols convert biconcave erythrocytes into echinocytes, which is accompanied by an increase in the projected surface area. Glycerol converts biconcave erythrocytes into stomatocytes, which was accompanied by a marginal decrease in the projected surface area. Progressive externalization in alkanols and alkanediols or internalization in glycerol resulted in a decrease in the projected surface area and the formation of smooth spheres. The degree of shape change induced was related to the degree of hemolysis and the ratio Ds/Dm. A decrease in temperature reduced both the degree of shape change and hemolysis. .../Thus/ physicochemical toxicity may be a result of a temperature dependent hydrophobic interaction between the organic solutes and the membrane and is best interpreted by the ability of the solutes to change Ds and Dm. | |
Record name | Glycerin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09462 | |
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Record name | GLYCERIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
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Color/Form |
Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. | |
CAS No. |
56-81-5 | |
Record name | GLYCERINE | |
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Record name | Glycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-81-5 | |
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Record name | Glycerin [USP:JAN] | |
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Record name | Glycerin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09462 | |
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Record name | glycerin | |
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Record name | glycerol | |
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Record name | Glycerol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |
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Record name | Glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.263 | |
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Record name | GLYCERIN | |
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Record name | GLYCERIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
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Record name | Glycerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |
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Record name | GLYCEROL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | Glycerol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/MA7AD550.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F | |
Record name | GLYCERINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8708 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | GLYCERIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Glycerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | GLYCEROL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Glycerin (mist) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does glycerol improve skin lesions in psoriasis?
A1: Research suggests that topical this compound can ameliorate inflammation and lesion development in a mouse model of psoriasis by reducing ear edema, improving the Psoriasis Area and Severity Index (PASI) score, and inhibiting epidermal thickness and tumor necrosis factor-alpha immunoreactivity. [] This effect is hypothesized to be partially driven by the conversion of this compound to phosphatidylthis compound (PG) via phospholipase D2 (PLD2), as oral this compound showed efficacy in wild-type mice but not in PLD2 knockout mice. [] PG may exert its beneficial effects by inhibiting toll-like receptor-mediated innate immune system activation by antimicrobial peptides, which are upregulated in psoriasis. []
Q2: What is the role of this compound in the metabolism of tumorous rats?
A2: Studies using 13C nuclear magnetic resonance spectroscopy on tumorous rats revealed that while the rate of hepatic this compound uptake and glucose production from this compound remained unchanged, lipogenesis from this compound was augmented. [] This suggests that diminished this compound clearance in cancer hosts is not due to alterations in hepatic this compound uptake or metabolism but might be related to pathways preceding this compound entry. [] The increased lipolysis observed may contribute to the pathological hepatomegaly seen in these animals. []
Q3: How does this compound deprivation affect phospholipid metabolism in Staphylococcus aureus?
A3: this compound deprivation in a this compound auxotroph of Staphylococcus aureus leads to several changes in phospholipid metabolism: increased proportions of lysylphosphatidylthis compound (LPG) and decreased phosphatidylthis compound, transient increase in phosphatidic acid, and accumulation of 32P in LPG without apparent turnover. [] Additionally, the incorporation of 32P and 14C-glycerol into phospholipids decreases, particularly in phosphatidylthis compound. [] This deprivation also impacts fatty acid composition, leading to an increase in iso- and anti-iso-branched 21-carbon-atom fatty acids. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C3H8O3, and its molecular weight is 92.09 g/mol. []
Q5: Are there any spectroscopic data available for this compound?
A5: While the provided research papers do not delve into specific spectroscopic data for this compound, techniques like FTIR are frequently employed to study this compound's interactions with other molecules, such as in the context of plasticized films. [, ] FTIR analysis can reveal information about hydrogen bonding patterns and structural changes in materials containing this compound. [, ]
Q6: How does this compound function as a plasticizer in starch/clay composite films?
A6: this compound acts as a plasticizer in starch/clay composite films by interacting with both water and starch molecules. [] This interaction influences the water vapor sorption isotherms of the films, indicating a complex interplay between this compound, water, and starch. [] The state of this compound within the film matrix, whether adsorbed, supersaturated, or further supersaturated, significantly impacts the film's mechanical properties, abrasion resistance, and water vapor sorption characteristics. []
Q7: What is the impact of this compound concentration on polyvinyl alcohol-Alyssum homolocarpum seed gum (PVA-AHSG) blend films?
A7: this compound is crucial for creating workable PVA-AHSG blend films. [] Increasing this compound concentration (20-70% w/w) increases film thickness, water vapor permeability, moisture content, elongation at break, and water solubility. [] Conversely, it decreases tensile strength, Young's modulus, density, opacity, and surface hydrophobicity. [] These findings highlight the role of this compound in tailoring the physicochemical and mechanical properties of biodegradable films. []
Q8: Can crude this compound be used as a feedstock for biofuel production?
A8: Yes, crude this compound shows significant potential as a feedstock for producing various biofuels and fuel additives through thermochemical conversion processes. [] Processes like gasification, pyrolysis, combustion, catalytic steam reforming, liquefaction, and supercritical water reforming can convert crude this compound into solid, liquid, and gaseous fuels. [] This approach presents a sustainable solution for managing the surplus crude this compound generated by the biodiesel industry. []
Q9: How does the choice of solvent affect the hydrogenolysis of this compound over a CuO/ZnO catalyst?
A9: The solvent significantly influences the hydrogenolysis of this compound over a CuO/ZnO catalyst. [] Using 1,2-butanediol as a solvent dramatically improves this compound conversion compared to an aqueous solution (55% vs. 5%). [] This difference is attributed to the detrimental effect of water, a byproduct of the reaction, on the catalyst. [] Water causes significant deactivation of the CuO/ZnO catalyst, as evidenced by the loss of copper surface area observed through X-ray diffraction and N2O chemisorption. []
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